molecular formula C8H13F2N3 B1492331 {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2097978-14-6

{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Cat. No. B1492331
CAS RN: 2097978-14-6
M. Wt: 189.21 g/mol
InChI Key: DEACVCPPKAPBPQ-UHFFFAOYSA-N
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Description

The compound “{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is a chemical compound with a pyrazole ring. The pyrazole ring has a difluoromethyl group and a methyl group attached to it . This motif is important to the agrochemical industry .


Synthesis Analysis

The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation . A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with a difluoromethyl group and a methyl group attached to it .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Late-Stage Difluoromethylation

Late-stage difluoromethylation: is a process that allows for the introduction of difluoromethyl groups into complex molecules at a late stage in their synthesis. This technique is particularly valuable in medicinal chemistry, where it can significantly alter the biological activity of a compound . The compound can be used as a reagent or intermediate in such late-stage modifications, providing access to novel molecules with potential pharmaceutical applications.

Antifungal Agents

The difluoromethyl group is a common feature in many antifungal agents . Compounds containing this group have been shown to exhibit potent activity against a variety of phytopathogenic fungi . This makes “{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” a candidate for the development of new fungicides, which could be used to protect crops and manage fungal diseases in agriculture.

Drug Design and Development

In drug design and development , the introduction of a difluoromethyl group can improve the metabolic stability and pharmacokinetic properties of a drug. The compound could serve as a building block for the synthesis of new drug candidates, where the difluoromethyl group might confer improved efficacy or reduced toxicity .

Radiolabeling for Imaging

The difluoromethyl group can be used in the radiolabeling of biomolecules, which is a crucial step in the development of imaging agents for positron emission tomography (PET). The compound could be utilized to introduce difluoromethyl groups into peptides, proteins, or other large biomolecules, enabling their use in medical imaging to diagnose and monitor diseases .

Synthesis of Agrochemicals

The structural motif present in “{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is also found in a number of agrochemicals , particularly fungicides. The compound could be used to synthesize novel agrochemicals that offer enhanced protection against pests and diseases, contributing to increased agricultural productivity .

properties

IUPAC Name

3-[1-(difluoromethyl)pyrazol-4-yl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N3/c1-11-4-2-3-7-5-12-13(6-7)8(9)10/h5-6,8,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEACVCPPKAPBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CN(N=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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